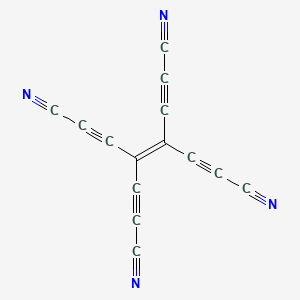
3,3'-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile) is a complex organic compound featuring a disulfide linkage between two thiazole rings Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile) typically involves the reaction of 5-phenyl-1,2-thiazole-4-carbonitrile with a disulfide-forming reagent. One common method is the oxidative coupling of thiols in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The thiazole rings can participate in electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted thiazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile) has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as conductive polymers and sensors.
Biological Studies: It is used in studies investigating the role of disulfide bonds in protein folding and stability.
Mecanismo De Acción
The mechanism by which 3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile exerts its effects is largely dependent on its ability to interact with biological molecules. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The thiazole rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to various molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Disulfanediyldi(1H-1,2,4-triazole-5-amine): Similar disulfide linkage but with triazole rings instead of thiazole rings.
4,4’-Disulfanediylbis(5-amino-1-phenyl-1H-pyrazole-3-carbonitrile): Features pyrazole rings and amino groups, offering different reactivity and biological activity.
Uniqueness
3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile) is unique due to its combination of a disulfide bond and thiazole rings, which confer distinct electronic and steric properties. This makes it particularly versatile for applications in both medicinal chemistry and materials science.
Propiedades
Número CAS |
799279-49-5 |
|---|---|
Fórmula molecular |
C20H10N4S4 |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
3-[(4-cyano-5-phenyl-1,2-thiazol-3-yl)disulfanyl]-5-phenyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C20H10N4S4/c21-11-15-17(13-7-3-1-4-8-13)25-23-19(15)27-28-20-16(12-22)18(26-24-20)14-9-5-2-6-10-14/h1-10H |
Clave InChI |
RTUKUNCGQGYELA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NS2)SSC3=NSC(=C3C#N)C4=CC=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]-](/img/structure/B14207346.png)
![[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14207349.png)
![3-Methyl-1,3,5,10-tetrahydrocyclohepta[4,5]pyrrolo[3,2-c]pyridin-9(2H)-one](/img/structure/B14207355.png)
![4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid](/img/structure/B14207357.png)
![4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid](/img/structure/B14207372.png)
![2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14207376.png)
![3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14207380.png)


![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)
![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
